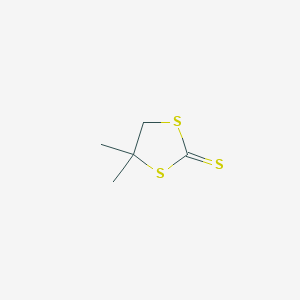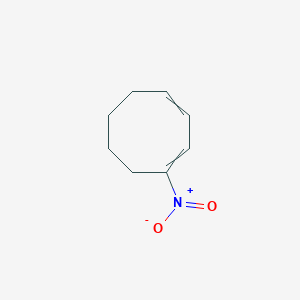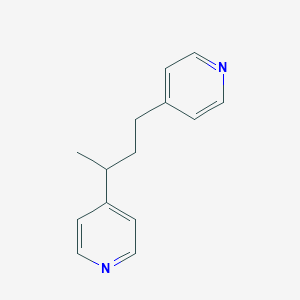
Bis(4-nitrophenyl) propylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) propylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a propylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) propylphosphonate typically involves the reaction of 4-nitrophenol with propylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds via the displacement of chloride ions by the phenol groups, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) propylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and propylphosphonic acid.
Oxidation: It can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidation products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydride or other strong bases are used to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and propylphosphonic acid.
Oxidation: Results in various oxidation products depending on the specific conditions and reagents used.
Substitution: Leads to the formation of substituted derivatives of this compound.
Scientific Research Applications
Bis(4-nitrophenyl) propylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) propylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . Additionally, it can affect cellular pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a propylphosphonate moiety.
4-Nitrophenyl phosphate: Contains a single 4-nitrophenyl group attached to a phosphate group.
4-Nitrophenyl propylphosphonate: Similar but with only one 4-nitrophenyl group.
Uniqueness
Bis(4-nitrophenyl) propylphosphonate is unique due to its dual 4-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful for specific applications in research and industry .
Properties
CAS No. |
103499-65-6 |
|---|---|
Molecular Formula |
C15H15N2O7P |
Molecular Weight |
366.26 g/mol |
IUPAC Name |
1-nitro-4-[(4-nitrophenoxy)-propylphosphoryl]oxybenzene |
InChI |
InChI=1S/C15H15N2O7P/c1-2-11-25(22,23-14-7-3-12(4-8-14)16(18)19)24-15-9-5-13(6-10-15)17(20)21/h3-10H,2,11H2,1H3 |
InChI Key |
ZHZOCOISYIDAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)









